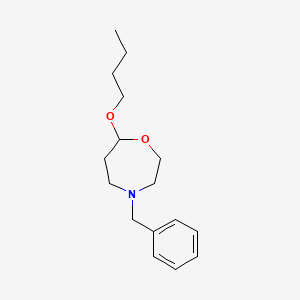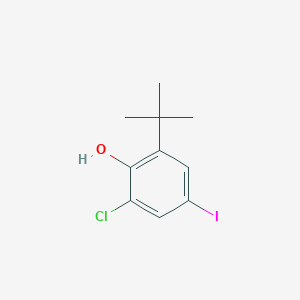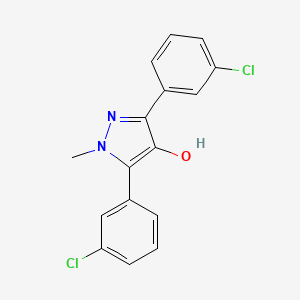
Cyclopropanol, 1-methoxy-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanol, 1-methoxy-2-phenyl- is an organic compound that features a cyclopropane ring substituted with a methoxy group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-methoxy-2-phenyl- typically involves the reaction of methanol with propylene oxide in the presence of a tertiary amine catalyst at temperatures ranging from 90 to 110°C . This reaction produces a crude liquid, which is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production methods for Cyclopropanol, 1-methoxy-2-phenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of racemic catalysts and asymmetric tetradentate complexes with metal atoms has been reported to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanol, 1-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
Cyclopropanol, 1-methoxy-2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of Cyclopropanol, 1-methoxy-2-phenyl- involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A simple cyclopropane ring without any substituents.
Cyclopropanol: A cyclopropane ring with a hydroxyl group.
1-Methoxy-2-propanol: A similar compound with a methoxy group and a propanol backbone.
Uniqueness
Cyclopropanol, 1-methoxy-2-phenyl- is unique due to the presence of both a methoxy group and a phenyl group on the cyclopropane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
56955-33-0 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-methoxy-2-phenylcyclopropan-1-ol |
InChI |
InChI=1S/C10H12O2/c1-12-10(11)7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3 |
Clé InChI |
UUFYKYURZWRSFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)







![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)


![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)
